molecular formula C9H10BrNO4 B1429124 Methyl 5-bromo-2,6-dimethoxynicotinate CAS No. 1202163-46-9

Methyl 5-bromo-2,6-dimethoxynicotinate

Cat. No. B1429124
M. Wt: 276.08 g/mol
InChI Key: SGGLNDREJAQOHT-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2,6-dimethoxynicotinate” is a chemical compound with the molecular formula C9H10BrNO4 . It is a solid substance and has a molecular weight of 276.08 g/mol .


Molecular Structure Analysis

The InChI code for “Methyl 5-bromo-2,6-dimethoxynicotinate” is 1S/C9H10BrNO4/c1-13-8-7(12)4-6(14-2)5-10-8/h4-5H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2,6-dimethoxynicotinate” is a solid substance . It has a molecular weight of 276.08 g/mol .

Scientific Research Applications

Crystal Structure Analysis

Research on derivatives of Methyl 5-bromo-2,6-dimethoxynicotinate, such as 5-bromo-6,8-dimethoxy-3-methyl-1H-isochromen-1-one, has been conducted to understand their crystal structures. These studies are crucial for determining the molecular configurations and properties of these compounds, which can have implications in various fields of chemistry and material science (Mustapha Tiouabi, R. Tabacchi, H. Stoeckli-Evans, 2020).

Neurological Impact Research

Although somewhat tangential to the specific chemical , studies on bromodeoxyuridine (a brominated nucleotide) have shown its impact on neural stem cells, leading to a loss of stem cell markers and glial differentiation. This research provides insights into the biological activities of brominated compounds and their potential implications in neuroscience and stem cell research (L. Schneider, F. d’Adda di Fagagna, 2012).

Synthesis of Derivatives

Efforts in synthesizing derivatives of related compounds, such as 5-[(3-bromo-2,6-dimethoxybenzamido)-methyl]-5-hydroxy-2-pyrrolidone, have been documented. Such research is essential for developing new chemical entities with potential applications in pharmaceuticals and organic chemistry (L. Gawell, C. E. Hagberg, T. Högberg, M. Widman, 1989).

Analytical Chemistry and Toxicology

Analytical methods have been developed to detect and quantify derivatives of Methyl 5-bromo-2,6-dimethoxynicotinate, like 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine. These methods are critical in the fields of forensic science and toxicology to understand the exposure and effects of these compounds (J. Poklis, C. R. Nanco, M. Troendle, C. Wolf, A. Poklis, 2014).

Coenzyme Q Synthesis

Research into the synthesis of Coenzyme Q, involving bromination of related compounds like 2,3-dimethoxy-5-methyl-p-benzoquinone to yield 6-bromo-2,3-dimethoxy-5-methyl-p-benzoquinone, illustrates the utility of such compounds in synthesizing biologically significant molecules (S. Inoue, R. Yamaguchi, Kenji Saito, Kikumasa Sato, 1974).

Safety And Hazards

“Methyl 5-bromo-2,6-dimethoxynicotinate” is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

methyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4/c1-13-7-5(9(12)15-3)4-6(10)8(11-7)14-2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGLNDREJAQOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2,6-dimethoxynicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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